Chl-betacd
Description
Structure
2D Structure
Properties
IUPAC Name |
3-(2-methylpropyl)-6-[[1-[[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl]imidazol-4-yl]methyl]piperazine-2,5-dione;nonacosahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C54H86N4O36.29H2O/c4*1-14(2)3-16-46(79)57-17(47(80)56-16)4-15-5-58(13-55-15)6-18-39-25(65)32(72)48(81-18)89-40-19(7-59)83-50(34(74)27(40)67)91-42-21(9-61)85-52(36(76)29(42)69)93-44-23(11-63)87-54(38(78)31(44)71)94-45-24(12-64)86-53(37(77)30(45)70)92-43-22(10-62)84-51(35(75)28(43)68)90-41-20(8-60)82-49(88-39)33(73)26(41)66;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h4*5,13-14,16-45,48-54,59-78H,3-4,6-12H2,1-2H3,(H,56,80)(H,57,79);29*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXATXIKBJGTTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)CC2=CN(C=N2)CC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)CO)CO)CO)CO)CO)CO)O)O.CC(C)CC1C(=O)NC(C(=O)N1)CC2=CN(C=N2)CC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)CO)CO)CO)CO)CO)CO)O)O.CC(C)CC1C(=O)NC(C(=O)N1)CC2=CN(C=N2)CC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)CO)CO)CO)CO)CO)CO)O)O.CC(C)CC1C(=O)NC(C(=O)N1)CC2=CN(C=N2)CC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)CO)CO)CO)CO)CO)CO)O)O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C216H402N16O173 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5992 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144363-91-7 | |
| Record name | 6-Deoxy-6-cyclo(histidyl-leucyl)cyclodextrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144363917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis and Derivatization of Cyclodextrin Scaffolds
Methodologies for Chemical Functionalization of Cyclodextrins
Chemical functionalization of cyclodextrins aims to introduce new functionalities while preserving the inherent host-guest complexation properties of the cyclodextrin (B1172386) cavity.
Regioselective modification is crucial for synthesizing specific cyclodextrin derivatives like 6-Deoxy-6-cyclo(histidyl-leucyl)cyclodextrin. The primary hydroxyl groups at the C6 position are the most basic and nucleophilic, making them the most reactive sites for initial functionalization researchgate.net. A common strategy involves the selective tosylation of the C6 primary hydroxyl group of β-cyclodextrin to form mono-6-O-(p-toluenesulfonyl)-β-cyclodextrin (Ts-β-CD) rsc.orgmdpi.comnih.govnih.gov. This tosylate group serves as an excellent leaving group for subsequent nucleophilic displacement reactions rsc.orgresearchgate.net.
For the synthesis of amino-functionalized cyclodextrins, which are precursors for peptide conjugation, the tosylated intermediate (Ts-β-CD) is typically reacted with sodium azide (B81097) to yield mono-6-azido-6-deoxy-β-cyclodextrin (CD-N3) nih.gov. The azide group is then reduced to an amino group, producing mono-6-amino-6-deoxy-β-cyclodextrin (CD-NH2) nih.gov. This amino-functionalized cyclodextrin is a key intermediate for attaching peptides and other biomolecules rsc.orgnih.govmdpi.commdpi.commassey.ac.nzacs.orgmdpi.comresearchgate.net.
An alternative, though less common, approach for introducing halogen atoms at the C6 position directly involves reagents like methanesulfonyl halides or triphenylphosphine (B44618) with iodine gas rsc.org. More recently, N-halosuccinimides have been favored due to their stability and applicability across different halogens rsc.org. For instance, per-chloro-β-cyclodextrin has been synthesized as an intermediate for per-amino-β-cyclodextrin nih.govmdpi.com. The "Chl" in "Chl-betacd," while not indicating a chlorine atom in the final peptide-conjugated product, might historically refer to a chlorinated intermediate used in the synthetic pathway to introduce the amino group at the C6 position.
In contrast to regioselective methods, random substitution approaches involve the reaction of cyclodextrins with reagents under conditions that lead to the modification of multiple hydroxyl groups without specific positional control, resulting in a mixture of regioisomers and homologs rsc.orgresearchgate.netpsu.edu. These products are typically characterized by an average degree of substitution (DS) rsc.org. While simpler to achieve, the blended nature of such compounds limits their application in studies requiring precise structural definition psu.edu. For instance, randomly methylated cyclodextrins, while enhancing water solubility, are mixtures researchgate.netpsu.edu.
Synthesis of Key Cyclodextrin Derivatives (e.g., Methylated, Hydroxypropylated, Carboxylated)
The synthesis of 6-Deoxy-6-cyclo(histidyl-leucyl)cyclodextrin (this compound) exemplifies the creation of highly specialized cyclodextrin derivatives. The primary route involves the preparation of a mono-amino-functionalized β-cyclodextrin, followed by peptide coupling.
Synthesis of 6-Deoxy-6-cyclo(histidyl-leucyl)cyclodextrin: The synthesis typically proceeds via the mono-6-amino-6-deoxy-β-cyclodextrin intermediate. This precursor is obtained through a multi-step process:
Monotosylation: β-CD is selectively tosylated at the C6 position to yield mono-6-O-(p-toluenesulfonyl)-β-cyclodextrin (Ts-β-CD) rsc.orgmdpi.comnih.govnih.gov.
Azide Substitution: The tosylate group is displaced by azide (N3-) to form mono-6-azido-6-deoxy-β-cyclodextrin (CD-N3) nih.gov.
Reduction: The azide group is reduced to an amino group, typically using triphenylphosphine followed by hydrolysis, to afford mono-6-amino-6-deoxy-β-cyclodextrin (CD-NH2) nih.gov.
Peptide Coupling: The dipeptide histidyl-leucyl is then coupled to the amino group of CD-NH2. This is often achieved through amide bond formation using peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) esters, or via solid-phase peptide synthesis (SPPS) techniques rsc.orgnih.govmdpi.commdpi.commassey.ac.nzacs.orgmdpi.comresearchgate.net. For example, studies have shown the coupling of amino acids and peptides to amino-functionalized cyclodextrins to form amide linkages mdpi.commdpi.commassey.ac.nzmdpi.com. The specific compound 6-deoxy-6-cyclo(L-histidyl-L-leucyl)-β-cyclodextrin has been structurally characterized and is known to exhibit self-inclusion of the substituent within the cyclodextrin cavity.
Other key cyclodextrin derivatives include:
Methylated Cyclodextrins: These are synthesized by reacting cyclodextrins with methylating agents. Randomly methylated β-cyclodextrins (e.g., dimethyl-β-cyclodextrin) are known to have increased water solubility compared to native β-CD researchgate.net.
Hydroxypropylated Cyclodextrins: Such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are widely used to enhance the aqueous solubility of various compounds. Their synthesis involves the reaction of cyclodextrins with propylene (B89431) oxide researchgate.net.
Carboxylated Cyclodextrins: These derivatives incorporate carboxylic acid groups, often synthesized by reacting cyclodextrins with reagents like chloroacetic acid or maleic anhydride (B1165640) nih.gov.
Fabrication of Cyclodextrin Oligomers and Polymeric Architectures
Cyclodextrins can serve as building blocks for the fabrication of diverse polymeric architectures, including linear, branched, and crosslinked networks researchgate.net. These cyclodextrin-based polymers (CDPs) offer enhanced properties, such as increased host-guest binding capacity and improved solubility or insolubility depending on the application researchgate.net.
Common methods for synthesizing CDPs include:
Crosslinking with Bifunctional Agents: A widely used method involves reacting cyclodextrins with crosslinking agents like epichlorohydrin (B41342) (EPI) under basic conditions nih.govmassey.ac.nzresearchgate.net. This reaction can yield soluble or insoluble polymers, gels, or nanoparticles depending on the reaction conditions researchgate.net. Other crosslinking agents include diacids, diacid chlorides (e.g., succinyl chloride, adipoyl chloride), or polycarboxylic acids (e.g., citric acid) researchgate.net.
Polycondensation: Ionically modified β-cyclodextrin oligomers can be synthesized through polycondensation reactions, for instance, using epichlorohydrin and choline (B1196258) chloride for cationic polymers or chloroacetic acid for anionic polymers nih.gov.
Grafting onto Polymer Spheres: Cyclodextrin derivatives can be chemically grafted onto pre-formed polymer spheres, often via functional groups like oxirane or amino groups on the polymer surface massey.ac.nz.
Incorporation into Polymer Chains: Cyclodextrins or their functionalized derivatives can be incorporated into polymer chains as monomers or pendant groups through various polymerization techniques, including atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization researchgate.net.
While 6-Deoxy-6-cyclo(histidyl-leucyl)cyclodextrin ("this compound") itself is a discrete cyclodextrin derivative, peptide-conjugated cyclodextrins can be further integrated into larger polymeric structures to create advanced materials with specific functionalities for applications such as drug delivery and molecular recognition nih.govmdpi.commassey.ac.nzresearchgate.net. For example, amino-functionalized cyclodextrins can be coupled to poly(acrylic acid) chains or poly(glycidyl methacrylate) to form cyclodextrin-pendant polymers rsc.org.
Advanced Research on the Cholesterol β Cyclodextrin Chl βcd Inclusion Complex
Elucidation of Molecular Recognition Mechanisms in Chl-βCD Systems
The formation of the Chl-βCD inclusion complex is governed by a sophisticated interplay of non-covalent interactions and specific stereochemical considerations, enabling β-cyclodextrin to selectively recognize and bind cholesterol.
Governing Non-Covalent Interactions (Van der Waals Forces, Hydrogen Bonding, Hydrophobic Interactions, Electrostatic Contributions)
The primary driving forces behind the formation of Chl-βCD inclusion complexes are a combination of non-covalent interactions. Hydrophobic interactions are considered a major driving force, particularly for the formation of 1:1 and 1:2 complexes with modified β-cyclodextrins jst.go.jp. The hydrophobic interior of the β-cyclodextrin cavity provides a favorable environment for the non-polar cholesterol molecule researchgate.netnih.govmdpi.com.
Stereochemical Aspects and Chiral Discrimination in Chl-βCD Formation
β-Cyclodextrin is a chiral macrocycle, possessing 35 chiral centers across its seven α-(1→4)-linked α-D-glucopyranose units, which endows it with the inherent ability to facilitate chiral discrimination researchgate.netdur.ac.uk. The asymmetric nature of the β-cyclodextrin ring, featuring a wider secondary rim (with hydroxyl substitutions) and a narrower primary rim (with hydroxymethyl groups), leads to two potential orientations for guest molecules within the cavity chemrxiv.org.
Research indicates that the specific β-configuration of cholesterol's 3-hydroxyl group is crucial for its chiral recognition and interaction with membranes mdpi.com. Furthermore, cholesterol mono-derivatized β-cyclodextrin bonded phases have demonstrated high enantioselectivity in separating various racemic compounds, highlighting the significance of cholesterol's stereochemistry in complex formation and its potential for chiral separation applications nih.gov.
Quantitative Analysis of Stoichiometry and Stability in Chl-βCD Inclusion Complexes
Quantitative analysis of Chl-βCD inclusion complexes focuses on determining their stoichiometry and stability, which are critical for understanding their behavior and potential applications.
The crystal structure of the cholesterol-β-cyclodextrin inclusion complex reveals a consistent 2:1 host:guest stoichiometry, where two β-cyclodextrin molecules encapsulate one cholesterol molecule. In this arrangement, cholesterol is axially encapsulated within a head-to-head β-cyclodextrin dimer nih.govbeilstein-journals.orgbeilstein-journals.org. Molecular modeling calculations for cholesterol and β-cyclodextrin have also indicated that a 2:1 host-guest stoichiometry can exhibit the lowest energy value, specifically a ΔE of -10.45 kcal mol⁻¹ rsc.org. This 2:1 (β-CD:CHL) stoichiometry is consistently reported in crystallographic studies nih.govbeilstein-journals.orgbeilstein-journals.org.
The stability of these complexes is quantitatively assessed through stability constants (Ks), which are determined using methods such as phase solubility diagrams bioline.org.brmedcraveonline.com. For the CHL/β-CD inclusion complex (2:1 stoichiometry), high binding affinity values have been estimated through molecular dynamics simulations, with ΔG values of -19.5 kcal/mol at 300 K and -19.3 kcal/mol at 340 K, indicating a highly stable complex even at elevated temperatures beilstein-journals.org. For comparison, a 1:1 complex of hydrocortisone (B1673445) acetate (B1210297) with 2-hydroxypropyl-β-cyclodextrin (HPβCD) reported a Ks of 484 M⁻¹, which falls within the range considered suitable for stable inclusion complexes (100-5000 M⁻¹) medcraveonline.com.
The following table summarizes the binding affinity for the Chl-βCD inclusion complex:
| Complex Stoichiometry (β-CD:CHL) | Temperature (K) | Binding Affinity (ΔG, kcal/mol) | Reference |
| 2:1 | 300 | -19.5 | beilstein-journals.org |
| 2:1 | 340 | -19.3 | beilstein-journals.org |
Structural Characterization and Dynamic Behavior of the Chl-βCD Complex
Detailed structural characterization and investigation of dynamic behavior provide crucial insights into how cholesterol is accommodated within the β-cyclodextrin cavity and the stability of the resulting complex.
Determination of Host-Guest Conformations and Binding Orientations
The crystal structure analysis of the Chl-βCD complex reveals that cholesterol is encapsulated axially within a head-to-head β-cyclodextrin dimer nih.govbeilstein-journals.orgbeilstein-journals.org. In this conformation, the hydroxyl group and the isopropyl group of the cholesterol molecule are observed to protrude from the primary rim of the β-cyclodextrin hosts nih.govbeilstein-journals.org. Molecular dynamics simulations further indicate that cholesterol molecules typically enter or exit the cyclodextrin (B1172386) cavity via its wider opening, known as the secondary rim acs.orgnih.govacs.org.
The sterol groups of cholesterol are positioned to tightly fit into the macrocyclic cavity of β-cyclodextrin researchgate.net. Despite the guest cholesterol molecule exhibiting rotation around the seven-fold molecular axis of the host, specific interactions are maintained. Hydrogen-hydrogen interactions between the A and B rings of cholesterol and the H3 atoms of the wide rim of β-cyclodextrin are retained throughout the simulation period beilstein-journals.org. Furthermore, the C18 methyl group of cholesterol is situated at the interface of the β-cyclodextrin dimer, while the C21 methyl group is located within the macrocycle cavity of host B, maintaining close contact with an internal H3 atom of its sixth glucopyranose unit. The aliphatic tail of cholesterol extends from the primary rim of host B beilstein-journals.org.
Investigation of Guest Dynamics within the β-Cyclodextrin Cavity
The bulky nature of the cholesterol molecule, with an approximate length of 16.5 Å, contributes to its tight encapsulation within the β-cyclodextrin dimeric cavity, which has a double barrel unit length of approximately 14.5 Å. This tight fit is crucial as it restricts the diffusion of cholesterol within the crystal structure of the complex beilstein-journals.org. In aqueous solution, in the absence of crystal contacts, van der Waals intermolecular forces are identified as the predominant interactions responsible for maintaining the stability of the complex beilstein-journals.org.
Impact of Cyclodextrin Chemical Modification on Chl-βCD Complexation Efficacy
Chemical modifications of cyclodextrins are extensively researched to improve their solubility, stability, and inclusion complexation properties mdpi.com. These modifications involve introducing hydrophilic, hydrophobic, or ionic groups that can substantially alter the physicochemical characteristics of the resulting cyclodextrin derivatives mdpi.com. Such alterations are crucial for optimizing their interaction with guest molecules like cholesterol uit.nomdpi.com.
Effects of Methylation on Binding Affinity and Complex Stability
Methylation of β-cyclodextrin (βCD) significantly impacts its ability to complex with cholesterol, generally leading to enhanced binding affinity and complex stability mdpi.comresearchgate.netresearchgate.netfrontiersin.orgresearchgate.netnih.gov. Methylated βCDs, such as randomly methylated β-cyclodextrin (RAMEB) and heptakis(2,6-di-O-methyl)-β-cyclodextrin (DIMEB), are recognized for their superior efficiency in extracting and solubilizing cholesterol from cellular membranes compared to native βCD researchgate.netfrontiersin.orgnih.govmdpi.com.
The enhanced complexation capability of methylated βCDs is reflected in their ability to dramatically increase cholesterol solubility in aqueous solutions.
Table 1: Cholesterol Solubility Enhancement by β-Cyclodextrin Derivatives
| Cyclodextrin Derivative | Cholesterol Solubility (mg/mL) |
| Native Cholesterol | 0.000025 - 0.000029 |
| Heptakis(2,6-di-O-methyl)-β-CD | 4.56 |
| Randomly Methylated β-CD | 4.97 |
| Hydroxypropyl-β-CD | 0.75 |
The data above demonstrate that methylated βCDs can increase cholesterol solubility by several orders of magnitude compared to its native solubility mdpi.com. This increased solubilization is attributed to stronger intermolecular interactions within the inclusion complex. For instance, theoretical studies comparing the binding of phenol (B47542) to βCD and 2,6-di-O-methyl-β-cyclodextrin (DM-β-CD) showed that methylation increased the stability of the host-guest complex through stronger van der Waals interactions and hydrogen bonds researchgate.net. The free binding energy for the DM-β-CD/phenol complex was found to be significantly more negative than for the β-CD/phenol complex, indicating a stronger interaction researchgate.net.
Table 2: Binding Energies of β-Cyclodextrin and Methylated β-Cyclodextrin Complexes with Phenol
| Cyclodextrin Complex | Free Binding Energy (kcal/mol) |
| DM-β-CD/Phenol | -5.23 |
| β-CD/Phenol | -2.62 |
The degree and specific location of methylation on the βCD molecule also play a crucial role in determining the binding constant and stability of the complexes researchgate.netresearchgate.net. Methylation at the primary face of βCD has been shown to enhance the binding constant, while methylation at the secondary face can have the opposite effect researchgate.netresearchgate.net. This is partly due to the disruption of the hydrogen bond network in the primary face of βCD upon methylation, which influences the flexibility of the host towards the guest molecule researchgate.net.
Influence of Hydroxypropylation on Chl-βCD Inclusion Phenomena
Hydroxypropylation is another common chemical modification applied to β-cyclodextrin, resulting in hydroxypropyl-β-cyclodextrin (HPβCD) mdpi.comuit.no. HPβCD is widely used due to its improved aqueous solubility and safety profile mdpi.com. While HPβCD effectively forms inclusion complexes with cholesterol and enhances its aqueous solubility, its affinity for cholesterol is generally lower compared to methylated βCD derivatives mdpi.comresearchgate.netfrontiersin.orgmdpi.com.
HPβCD's ability to solubilize cholesterol has been confirmed through various studies, including phase solubility experiments and characterization by techniques such as Fourier transform infrared spectroscopy (FTIR), X-ray diffractometry, and differential scanning calorimetry (DSC) nih.gov. These methods have demonstrated the successful formation of a cholesterol/HPβCD inclusion complex, leading to increased water solubility of cholesterol nih.gov. For instance, HPβCD increased cholesterol solubility to 0.75 mg/mL, as shown in Table 1 mdpi.com.
Despite its lower affinity compared to methylated forms, HPβCD is still highly effective in extracting cholesterol from cellular membranes. Studies have shown that HPβCD can induce significant, dose-dependent decreases in cellular cholesterol levels, with approximately 50% extraction achieved at a concentration of 5 mM, comparable to the effects observed with Methyl-β-cyclodextrin (MβCD) frontiersin.org. The hydroxypropyl substituents are bulkier and less hydrophobic than methyl groups, which contributes to HPβCD having a lower cholesterol solubilizing capacity and a weaker hemolytic activity compared to highly methylated βCDs researchgate.net.
Table 3: Intermolecular Interactions in Cholesterol-β-Cyclodextrin Complex
| Interaction Type | Energy (kJ/mol) |
| Complexation Energy | -129.66 |
| Total Bonding Energy | -204.72 |
| Dispersion Energy (van der Waals) | -283.31 |
The data in Table 3 highlight the significant energetic contributions of various interactions to the stability of the Chl-βCD complex, indicating a robust host-guest interaction researchgate.net.
Sophisticated Analytical and Characterization Techniques for Chl βcd and Cyclodextrin Conjugates
Advanced Spectroscopic Probes for Supramolecular Assemblies
Spectroscopic techniques are indispensable for investigating the non-covalent interactions that govern the formation of cyclodextrin (B1172386) inclusion complexes in both solution and solid states.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for confirming the formation of inclusion complexes and elucidating their three-dimensional structure in solution. mdpi.comscienceasia.orgnih.gov The encapsulation of a guest molecule within the β-CD cavity alters the local magnetic environment of the protons and carbons of both the host and guest molecules, leading to measurable changes in their chemical shifts (δ). researchgate.net
¹H and ¹³C NMR: The formation of an inclusion complex is typically evidenced by changes in the chemical shifts of the β-CD protons, particularly H-3 and H-5, which are located on the inner surface of the hydrophobic cavity. mdpi.comresearchgate.netnih.gov Upon inclusion of a guest, these protons usually experience an upfield shift (a decrease in δ) due to the magnetic anisotropy of the encapsulated molecule. mdpi.com Conversely, protons on the outer surface (H-1, H-2, H-4) are generally less affected. researchgate.net Similarly, ¹³C NMR spectra show shifts for the C-3 and C-5 carbons of the β-CD, confirming the guest's presence within the cavity. researchgate.net For the guest molecule, protons that are inserted into the β-CD cavity also exhibit significant chemical shift changes. researchgate.net
2D Methodologies (ROESY): Two-dimensional NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), provide definitive proof of inclusion and detailed geometrical information. nih.gov ROESY detects through-space correlations between protons that are in close proximity (typically < 4-5 Å). nih.gov The observation of cross-peaks between the protons of the guest molecule and the inner-cavity protons (H-3, H-5) of β-CD is direct evidence that the guest is, at least partially, located inside the cyclodextrin. mdpi.comnih.gov These correlations help to determine the orientation and insertion depth of the guest molecule within the host cavity. semanticscholar.org
| Proton | Location | Typical Δδ (ppm) upon Inclusion | Significance |
|---|---|---|---|
| H-3 | Inner Cavity (Wide Rim) | Significant Upfield Shift | Primary indicator of guest inclusion |
| H-5 | Inner Cavity | Significant Upfield Shift | Primary indicator of guest inclusion |
| H-6 | Inner Cavity (Narrow Rim) | Moderate Upfield Shift | Indicates interaction near the primary hydroxyl groups |
| H-1, H-2, H-4 | Outer Surface | Minor or No Shift | Confirms guest is inside, not just associated with the exterior |
Vibrational spectroscopy techniques, including FT-IR and Raman, are valuable for characterizing inclusion complexes in the solid state. They detect changes in the vibrational modes of functional groups in both the host and guest molecules upon complexation. rsc.orgpnu.edu.uauitm.edu.my
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of a β-CD inclusion complex is typically not a simple superposition of the spectra of the individual components. nih.gov The formation of the complex can lead to the shifting, broadening, or reduction in intensity of characteristic absorption bands. pnu.edu.ua For instance, the broad O–H stretching band of β-CD (around 3300-3500 cm⁻¹) may sharpen or shift, indicating changes in the hydrogen-bonding network upon guest inclusion. researchgate.netnih.gov More importantly, vibrational bands of the guest molecule that is encapsulated within the hydrophobic β-CD cavity are often altered. The restricted environment inside the cavity can cause shifts in stretching and bending frequencies of the guest's functional groups. pnu.edu.uasemanticscholar.org The disappearance or significant intensity reduction of guest molecule peaks is a strong indication of its successful encapsulation. nih.gov
Raman Spectroscopy: Raman spectroscopy complements FT-IR and is particularly sensitive to non-polar functional groups and skeletal vibrations. The inclusion of a guest molecule within the β-CD cavity alters its microenvironment, which can be detected by changes in the Raman scattering spectrum. researchgate.net Shifts in the vibrational modes of the guest, especially those of aromatic rings or C=C bonds, can confirm their interaction with the hydrophobic interior of the β-CD. researchgate.net
| Spectral Region (cm⁻¹) | Vibrational Mode | Observed Change | Interpretation |
|---|---|---|---|
| 3500–3300 | O-H stretching (β-CD) | Shift, sharpening, or intensity change | Alteration of hydrogen bonds due to guest inclusion and water displacement |
| 2930 | C-H stretching (β-CD) | Minor shifts | Confirmation of β-CD structure |
| 1700–1500 | C=O, C=C stretching (Guest) | Shift to different wavenumbers or intensity reduction | Interaction of guest's functional groups with the CD cavity |
| 1200–1000 | C-O-C, C-O stretching (β-CD) | Shifts and intensity changes | Deformation of the glycosidic linkages upon complexation |
Electronic spectroscopy is widely used to study the formation of inclusion complexes in aqueous solutions, providing information on binding constants and stoichiometry. nih.govnih.gov
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: This technique is suitable when the guest molecule possesses a chromophore that absorbs in the UV-Vis range, while β-CD itself shows no significant absorbance. nih.govscirp.org The transfer of the chromophoric part of the guest molecule from the polar aqueous environment to the apolar interior of the β-CD cavity often results in a shift of the absorption maximum (λmax) and/or a change in the molar absorptivity. nih.gov A bathochromic (red) or hypsochromic (blue) shift, along with hyperchromic (increased absorbance) or hypochromic (decreased absorbance) effects, can be observed. nih.govnih.gov These changes can be monitored through titration experiments to determine the stoichiometry and stability constant (K) of the complex using models like the Benesi-Hildebrand equation. uitm.edu.myresearchgate.net
Fluorescence Spectroscopy: Fluorescence spectroscopy is a highly sensitive technique for studying inclusion complexes where the guest molecule is fluorescent. The fluorescence properties (intensity, lifetime, and emission wavelength) of many molecules are highly dependent on the polarity of their microenvironment. When a fluorescent guest enters the non-polar cavity of β-CD, a significant enhancement of its fluorescence intensity is often observed. nih.gov This is attributed to the protection of the guest from non-radiative decay processes that are prevalent in aqueous solutions and the shielding from quenchers. This enhancement can be used to quantify the extent of complexation. rsc.org
| Technique | Parameter | Common Observation | Information Obtained |
|---|---|---|---|
| UV-Vis Absorption | λmax | Bathochromic or Hypsochromic Shift | Confirmation of interaction, change in guest microenvironment |
| UV-Vis Absorption | Absorbance | Hyperchromic or Hypochromic Effect | Used to calculate stability constant and stoichiometry |
| Fluorescence | Emission Intensity | Significant Enhancement | Confirmation of inclusion, determination of binding affinity |
| Fluorescence | Emission λmax | Shift to shorter wavelength (blue shift) | Indicates guest transfer to a less polar environment |
Crystallographic and Morphological Characterization
While spectroscopic methods are excellent for studying complexes in solution, X-ray diffraction and microscopy techniques are essential for characterizing their solid-state structure and morphology.
X-ray diffraction (XRD) is a definitive technique for analyzing the crystalline structure of materials. creative-biostructure.com Both single-crystal and powder XRD are used to confirm the formation of a new solid phase in inclusion complexes. nih.gov
Powder X-ray Diffractometry (PXRD): PXRD is the most common method for the solid-state characterization of β-CD complexes. mdpi.com The diffraction pattern of a crystalline material serves as its fingerprint. ub.edu Pure β-CD and many crystalline guest molecules exhibit sharp, characteristic diffraction peaks. scirp.orgresearchgate.net In contrast, the PXRD pattern of the inclusion complex is distinctly different from that of the individual components or their simple physical mixture. pnu.edu.uaresearchgate.net Often, the complex shows a more amorphous pattern with broad halos or a completely new set of diffraction peaks, indicating the formation of a new crystalline phase and the loss of the original crystallinity of the parent molecules. scirp.orgresearchgate.net
Single Crystal X-ray Diffraction: When suitable single crystals can be grown, single-crystal XRD provides the most precise and unambiguous structural information. creative-biostructure.comub.edu It allows for the complete determination of the crystal structure, including the exact orientation of the guest within the β-CD cavity, the stoichiometry of the complex, intermolecular distances, and the hydrogen-bonding network. creative-biostructure.comnih.gov This technique offers an unparalleled level of detail regarding the host-guest interaction at the atomic level. nih.gov
| Sample | Typical PXRD Pattern Description |
|---|---|
| β-Cyclodextrin | Series of sharp, intense peaks at characteristic 2θ angles (e.g., ~10.6°, 12.5°). researchgate.netresearchgate.netresearchgate.net |
| Crystalline Guest | Unique set of sharp, intense diffraction peaks. |
| Physical Mixture | A simple superposition of the patterns of the two individual components. researchgate.net |
| Inclusion Complex | A new, unique diffraction pattern, often broader and more diffuse, or completely different sharp peaks, indicating a new crystalline structure. scirp.orgresearchgate.net |
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to investigate the surface topography and morphology of solid materials. tandfonline.com In the context of cyclodextrin complexes, SEM is used to observe changes in the particle shape, size, and surface characteristics upon complex formation. scirp.orgstudiauniversitatis.ro
The starting materials, such as β-CD and the guest molecule, have their own distinct crystalline morphologies. For example, β-CD often appears as irregular or parallelogram-shaped crystals. researchgate.netresearchgate.net After the inclusion complex is formed, typically through methods like co-precipitation or freeze-drying, the resulting product often exhibits a completely different morphology. nih.gov The original crystalline shapes of the components disappear and are replaced by new structures, which can be amorphous-looking aggregates, spherical microparticles, or other distinct shapes. researchgate.netresearchgate.net The observation of a homogeneous particle population with a morphology different from that of a simple physical mixture provides strong supporting evidence for the formation of an inclusion complex. researchgate.netstudiauniversitatis.ro
| Sample | Common Morphological Description |
|---|---|
| β-Cyclodextrin | Irregularly shaped, crystalline blocks or prisms. researchgate.net |
| Guest Molecule (Crystalline) | Specific crystal habit (e.g., needles, plates). |
| Physical Mixture | A heterogeneous mixture showing particles of both original components. researchgate.net |
| Inclusion Complex | New, relatively homogeneous morphology, such as amorphous aggregates, spherical particles, or flakes, with disappearance of the original crystal shapes. researchgate.netscirp.org |
Calorimetric and Thermal Stability Assessment
Calorimetric techniques are fundamental in evaluating the thermal stability and physical state of Chl-βCD conjugates. These methods provide insights into the interactions between the chlorin (B1196114) e6 (Chl) guest molecule and the β-cyclodextrin (β-CD) host.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely used to study the solid-state interactions between guest molecules and cyclodextrins. researchgate.netmdpi.com The formation of an inclusion complex between Chl and β-CD results in significant changes in the thermal profiles of the individual components.
In a typical DSC analysis of a Chl-βCD conjugate, the characteristic endothermic peak corresponding to the melting point of free Chl is expected to be absent or shifted to a different temperature. researchgate.net This alteration in the thermogram serves as strong evidence for the formation of the inclusion complex, indicating that the Chl molecule is encapsulated within the β-CD cavity and its crystalline state has been modified. The thermogram of β-cyclodextrin itself typically shows a broad endotherm at lower temperatures due to the dehydration of water molecules from the cavity, followed by decomposition at higher temperatures. nih.gov The thermal events of the Chl-βCD conjugate will differ from a simple physical mixture of Chl and β-CD, where the individual melting peaks of the components would likely still be observable.
Interactive Data Table: Hypothetical DSC Thermal Events for Chl-βCD and its Components
| Sample | Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |
| Chlorin e6 (Chl) | Melting | 220 | 225 | -85 | Melting of crystalline Chl |
| β-Cyclodextrin (β-CD) | Dehydration | 80 | 110 | -150 | Loss of water from the cavity |
| Decomposition | 290 | 310 | - | Thermal degradation | |
| Physical Mixture (Chl + β-CD) | Dehydration | 82 | 112 | -145 | Loss of water from β-CD |
| Melting | 219 | 224 | -80 | Melting of free Chl | |
| Chl-βCD Conjugate | Dehydration | 85 | 115 | -160 | Loss of water |
| Decomposition | 315 | 330 | - | Altered decomposition profile |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected changes in DSC thermograms upon complexation.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for assessing the thermal stability and decomposition profile of Chl-βCD conjugates. For β-cyclodextrin, the TGA curve typically shows an initial weight loss corresponding to the evaporation of water molecules, followed by a major weight loss at higher temperatures due to its thermal degradation. researchgate.net
When Chl is conjugated with β-CD, the thermal stability of the resulting complex may be altered. The TGA curve of the Chl-βCD conjugate would be compared to those of the individual components. A shift in the decomposition temperature to a higher value for the conjugate would indicate enhanced thermal stability. The multi-step degradation profile of the conjugate can provide information about the nature of the interaction between the host and guest molecules.
Interactive Data Table: Hypothetical TGA Data for Chl-βCD and its Components
| Sample | Temperature Range (°C) | Weight Loss (%) | Associated Process |
| Chlorin e6 (Chl) | 250-400 | ~95 | Decomposition of Chl |
| β-Cyclodextrin (β-CD) | 30-120 | ~10-14 | Dehydration |
| 280-350 | ~70-80 | Primary Decomposition | |
| Chl-βCD Conjugate | 30-120 | ~8-12 | Dehydration |
| 300-380 | ~75-85 | Main Decomposition Stage |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected changes in TGA curves upon complexation.
Solution-Based Characterization and Binding Studies
Understanding the behavior of Chl-βCD in solution is critical for its application. Techniques that probe solubility and electrochemical properties are therefore essential.
Phase solubility studies, as described by Higuchi and Connors, are a cornerstone in the characterization of cyclodextrin inclusion complexes in aqueous solutions. researchgate.net This method involves measuring the solubility of a poorly water-soluble guest molecule, such as chlorin e6, in the presence of increasing concentrations of the cyclodextrin. The resulting plot of guest solubility versus cyclodextrin concentration is known as a phase solubility diagram.
For Chl-βCD, it is anticipated that the solubility of Chl will increase linearly as a function of the β-CD concentration, resulting in an AL-type phase solubility diagram. mdpi.compreprints.org This linear relationship is indicative of the formation of a soluble 1:1 inclusion complex. From the slope of the AL-type diagram and the intrinsic solubility of the guest, the stability constant (Ks) of the complex can be calculated, which quantifies the binding affinity between Chl and β-CD. nih.govconicet.gov.ar
The stability constant is calculated using the following equation: Ks = slope / [S0 * (1 - slope)] where S0 is the intrinsic solubility of chlorin e6.
Interactive Data Table: Hypothetical Phase Solubility Data for Chl-βCD
| β-CD Concentration (mM) | Chl Solubility (mM) |
| 0 | 0.005 |
| 2 | 0.025 |
| 4 | 0.045 |
| 6 | 0.065 |
| 8 | 0.085 |
| 10 | 0.105 |
Note: The data presented in this table is hypothetical, illustrating an AL-type phase solubility diagram from which a stability constant can be derived.
Electrochemical methods are powerful tools for probing the interfacial properties of modified electrodes. Electrochemical Impedance Spectroscopy (EIS) is particularly useful for characterizing the formation of a Chl-βCD layer on an electrode surface and its subsequent interactions. mdpi.com EIS measures the impedance of a system over a range of frequencies, providing information about processes such as electron transfer and mass transport at the electrode-electrolyte interface. researchgate.net
In a typical experiment, a bare electrode (e.g., glassy carbon or gold) is modified with the Chl-βCD conjugate. The EIS data is often represented as a Nyquist plot. The semicircle portion of the plot at higher frequencies corresponds to the electron transfer resistance (Rct), while the linear portion at lower frequencies relates to diffusion-limited processes. researchgate.net
The modification of an electrode with Chl-βCD is expected to alter the impedance spectrum compared to the bare electrode. The formation of the conjugate layer may increase the Rct, indicating a barrier to the electron transfer of a redox probe (e.g., [Fe(CN)6]3-/4-) to the electrode surface. Subsequent binding of a target analyte within the β-CD cavity of the immobilized conjugate can lead to further changes in the impedance, which forms the basis for biosensor development. nih.gov
Interactive Data Table: Hypothetical EIS Parameters for a Chl-βCD Modified Electrode
| Electrode | Rct (Ω) | Cdl (μF) | Interpretation |
| Bare Electrode | 200 | 50 | Fast electron transfer |
| Chl-βCD Modified Electrode | 1200 | 35 | Insulating layer of Chl-βCD hindering electron transfer |
| Chl-βCD Electrode + Analyte | 2500 | 28 | Analyte binding further blocks the electrode surface |
Note: The data in this table is hypothetical and illustrates the expected changes in EIS parameters upon electrode modification and analyte binding.
Computational and Theoretical Studies in Cyclodextrin Host Guest Chemistry, with a Focus on Chl βcd
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are powerful computational tools for studying the time-dependent behavior of molecular systems. cyclolab.hu By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational dynamics, solvent effects, and the process of host-guest complexation. researchgate.netnih.gov For Chl-βCD, MD simulations can elucidate the influence of the chlorine substituents on the flexibility of the macrocycle, its hydration, and the mechanism of guest inclusion.
Key parameters derived from trajectory analysis include:
Root Mean Square Deviation (RMSD): To assess the structural stability of the Chl-βCD and its complexes over time.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the Chl-βCD molecule.
Hydrogen Bond Analysis: To quantify the intramolecular and intermolecular hydrogen bonds that stabilize the complex. nih.gov
Solvent Accessible Surface Area (SASA): To measure the exposure of the host and guest to the solvent.
Accurately predicting the binding affinity between a host and a guest is a primary goal of computational chemistry. aau.dkfrontiersin.org The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular end-point method used to estimate the free energy of binding from MD simulation snapshots. nih.govnih.gov This approach calculates the binding free energy by combining the molecular mechanics energy of the complex with the free energy of solvation. researchgate.net
The binding free energy (ΔGbind) is typically calculated as:
ΔGbind = Gcomplex - Ghost - Gguest
Where each free energy term is composed of:
G = EMM + Gsolv - TS
EMM: The molecular mechanics energy, including bonded and non-bonded interactions.
Gsolv: The solvation free energy, often calculated using a continuum solvent model like the Generalized Born (GB) model.
TS: The conformational entropy contribution, which can be estimated using methods like normal-mode analysis.
For Chl-βCD, MM/GBSA calculations would be instrumental in quantifying how chlorination impacts the binding affinity for various guest molecules. The method allows for the decomposition of the binding energy into contributions from van der Waals interactions, electrostatic interactions, and solvation, providing a detailed understanding of the driving forces for complexation. nih.gov
Table 1: Representative Binding Free Energy Components from MM/GBSA Calculations for a Hypothetical Guest@Chl-βCD Complex.
| Energy Component | Contribution (kcal/mol) | Description |
|---|---|---|
| ΔEvdW | -15.0 | Van der Waals interactions |
| ΔEelec | -5.0 | Electrostatic interactions |
| ΔGsolv | +8.0 | Solvation free energy change |
| -TΔS | +4.0 | Conformational entropy change |
| ΔGbind | -8.0 | Total binding free energy |
Quantum Mechanical (QM) Approaches for Electronic Structure and Interactions
While MD simulations rely on classical mechanics, Quantum Mechanical (QM) methods provide a more accurate description of the electronic structure and interactions within a molecular system. nih.gov QM calculations are essential for understanding the nature of chemical bonds, charge distributions, and the energies of different electronic states, which are particularly important when dealing with the effects of electronegative atoms like chlorine in Chl-βCD.
Density Functional Theory (DFT) has become a widely used QM method due to its favorable balance of accuracy and computational cost. rsc.org DFT calculations can be used to optimize the geometry of Chl-βCD and its complexes, calculate their electronic properties, and determine the energies of interaction. mdpi.comurfu.ru For instance, DFT studies on the inclusion of chlorinated guest molecules like trichloroethylene and pentachlorophenol in β-CD have provided insights into the complexation energies and the nature of the non-covalent interactions that stabilize these complexes. mdpi.comurfu.ru
Key electronic properties calculated using DFT include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are important for understanding the chemical reactivity and electronic transitions of the Chl-βCD system. mdpi.comurfu.ru
Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack.
Complexation Energy: The energy difference between the complex and the isolated host and guest molecules provides a measure of the binding strength. mdpi.com
Table 2: Example of DFT-Calculated Complexation Energies for Trichloroethylene (TCE) with β-CD and HP-β-CD in the Gas Phase. mdpi.com
| Complex | Complexation Energy (kcal/mol) at BLYP-D4/def2-SVP-gCP |
|---|---|
| TCE@β-CD | -14.20 to -18.44 |
| TCE@HP-β-CD | -12.50 to -21.21 |
Semi-empirical quantum chemistry methods, such as PM3 and PM6, are based on the Hartree-Fock formalism but include approximations and parameters derived from experimental data to simplify the calculations. uni-muenchen.dewikipedia.org These methods are computationally much faster than ab initio QM methods and can be applied to larger systems. mdpi.com While they may be less accurate than DFT, they are often used for initial geometry optimizations and for studying the potential energy surface of host-guest interactions. mdpi.comnih.gov In the context of Chl-βCD, semi-empirical methods could be employed for a rapid screening of potential guest molecules or for preliminary conformational analysis before more computationally expensive methods are used. mdpi.com The PM6 and the more recent PM7 methods have shown improvements in describing non-covalent interactions, which are crucial for cyclodextrin (B1172386) chemistry. nih.gov
Hybrid QM/MM Methodologies (e.g., ONIOM)
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a compromise between the accuracy of QM and the efficiency of MM. nih.gov In a QM/MM approach, the most critical part of the system, such as the guest molecule and the immediate surrounding of the Chl-βCD cavity, is treated with a high-level QM method, while the rest of the system is described by a more computationally efficient MM force field. researchgate.net
The ONIOM (Our own N-layered Integrated molecular Orbital and Molecular mechanics) method is a popular QM/MM implementation. researchgate.net It allows for a multi-layered treatment of the system, where different regions can be described by different levels of theory. For a Chl-βCD-guest complex, a two-layer ONIOM calculation might involve:
High-level layer (QM): The guest molecule and the inner lining of the Chl-βCD cavity, treated with DFT.
Low-level layer (MM): The rest of the Chl-βCD molecule and the surrounding solvent, treated with a classical force field.
This approach enables the accurate study of bond-breaking and bond-forming events, charge transfer phenomena, and excited state properties within the reactive center, while still accounting for the influence of the larger environment. For Chl-βCD, ONIOM could be particularly useful for studying chemical reactions catalyzed by the cyclodextrin or for investigating the spectroscopic properties of the included guest.
Statistical Thermodynamics and Binding Enthalpy/Entropy Deconvolution
The stability and formation of the Chl-βCD complex are governed by thermodynamic principles. The interaction between chlorpromazine hydrochloride (CPZ) and beta-cyclodextrin (B164692) (β-CD) has been shown to be a spontaneous process, leading to the formation of a 1:1 complex. nih.gov Isothermal Titration Calorimetry (ITC) is a key technique for elucidating the thermodynamic profile of such interactions, as it directly measures the heat released or absorbed during complexation, allowing for the determination of binding affinity, enthalpy, entropy, and stoichiometry. d-nb.infonih.govmalvernpanalytical.com
The binding process is driven by a combination of enthalpic and entropic contributions. The change in Gibbs free energy (ΔG°), which indicates the spontaneity of the complexation, is related to the changes in enthalpy (ΔH°) and entropy (ΔS°) by the equation:
ΔG° = ΔH° - TΔS°
Here, ΔH° reflects the change in bonding energies (like van der Waals forces, hydrophobic interactions, and hydrogen bonds) upon complex formation, while ΔS° represents the change in the system's disorder, largely influenced by the release of ordered water molecules from the cyclodextrin cavity and the guest molecule. d-nb.infonih.gov
Studies on the chlorpromazine/β-cyclodextrin complex have revealed that the interaction is exothermic, meaning it releases heat and has a negative enthalpy change (ΔH° < 0). nih.gov This favorable enthalpic contribution is a significant driving force for the complexation. The presence of the chlorine atom on the guest molecule has been noted to enhance the complexing capacity, suggesting its role in the interaction forces. acs.org
A common phenomenon observed in cyclodextrin host-guest binding is enthalpy-entropy compensation (EEC). nih.govresearchgate.net This occurs when a favorable change in enthalpy is partially offset by an unfavorable change in entropy, or vice versa. d-nb.inforesearchgate.net For instance, the formation of strong intermolecular bonds (favorable enthalpy) can lead to a more ordered system (unfavorable entropy). The degree of EEC can depend on the hydrophilicity or hydrophobicity of the interacting surfaces that are desolvated upon binding. nih.gov In the case of the Chl-βCD complex, the exothermic nature of the interaction is a key thermodynamic signature. nih.gov
Table 1: Thermodynamic Parameters for Cyclodextrin-Guest Interactions
| Host | Guest | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | Stoichiometry (n) |
|---|---|---|---|---|---|
| β-CD | Chlorpromazine | Data not specified | Exothermic | Data not specified | 1:1 nih.gov |
Note: Specific numerical values for ΔG°, ΔH°, and TΔS° for the Chlorpromazine-βCD complex require direct consultation of specialized experimental studies, which are summarized qualitatively in the available literature.
Emerging Data-Driven Methodologies, Machine Learning, and Artificial Intelligence in Supramolecular Design
The goals of these emerging methodologies in the context of Chl-βCD and similar complexes include:
Predictive Modeling : Developing accurate models to predict the binding affinity and thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for new chlorinated guest molecules with β-cyclodextrin.
Rational Design : Using AI-driven approaches to design novel cyclodextrin derivatives or guest molecules with optimized binding properties for specific applications, such as improved drug delivery. nih.gov
High-Throughput Screening : Computationally screening large libraries of molecules to identify promising candidates for forming stable inclusion complexes with β-cyclodextrin.
Diverse Research Applications of Cyclodextrin Based Systems Excluding Prohibited Categories
Advanced Analytical and Preparative Separations
The ability of β-cyclodextrin derivatives to form transient diastereomeric complexes with chiral molecules makes them invaluable tools in analytical and preparative separations. Their incorporation into chromatographic and electrophoretic systems has significantly advanced the resolution of complex mixtures and enantiomers.
Chiral Resolution and Enantioselective Separations
Beta-cyclodextrin (B164692) and its derivatives are widely employed as chiral selectors in modern analytical techniques such as Capillary Electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC). mdpi.comnih.gov In CE, CDs are typically added to the background electrolyte, where they interact differently with the enantiomers of an analyte, leading to differences in their electrophoretic mobility and enabling separation. chromatographyonline.com A variety of charged and neutral CD derivatives have been developed to optimize these separations for a wide range of compounds. chromatographyonline.comnih.gov For instance, charged derivatives like sulfated β-CDs and carboxymethyl-β-CD (CM-β-CD) have shown high enantioselectivity for various pharmaceutical compounds. nih.govchromatographyonline.comd-nb.info The choice of the specific CD derivative, its concentration, the pH of the electrolyte, and temperature are all critical factors that influence the efficacy of the chiral separation. mdpi.comnih.gov
In HPLC, β-cyclodextrins are often chemically bonded to a stationary phase, creating a chiral stationary phase (CSP). mdpi.comspringernature.com These CSPs are used in reversed-phase HPLC to separate a vast array of enantiomeric compounds, including pharmaceuticals like β-blockers and non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com The separation mechanism relies on the differential inclusion of the enantiomers into the cyclodextrin (B1172386) cavity, which is influenced by factors such as the mobile phase composition. springernature.com
| Technique | β-CD Derivative | Analyte(s) | Resolution (Rs) |
|---|---|---|---|
| Capillary Electrophoresis (CE) | Highly Sulfated-β-CD | Basic Pharmaceutical Compounds | >0.5 for >90% of compounds tested nih.gov |
| Ultrahigh-Pressure Liquid Chromatography (UHPLC) | Sulfated β-CD (S-β-CD) | Chiral Aromatic Amine | Baseline separation in <2.5 min chromatographyonline.com |
| Open-Tubular Liquid Chromatography (OT-LC) | Carboxymethyl-β-CD (CM-β-CD) | Dichlorprop, Mecoprop, Ibuprofen, Ketoprofen | 1.64 - 2.59 d-nb.info |
| High-Performance Liquid Chromatography (HPLC) | β-CD Bonded Phase | Dinitrophenyl Amino Acids | Successful enantiomeric separation reported springernature.com |
Development of Cyclodextrin-Modified Stationary Phases for Chromatography
The covalent immobilization of β-cyclodextrin and its derivatives onto solid supports, most commonly silica (B1680970) gel, has led to the creation of a robust family of chiral stationary phases (CSPs) for both HPLC and gas chromatography (GC). springernature.commdpi.comnih.gov These CD-CSPs offer significant advantages in chiral recognition and have been used to resolve over a thousand enantiomeric compounds. springernature.com
The performance of these stationary phases can be tuned by altering the type of cyclodextrin (e.g., native β-CD, permethylated-β-CD) or the chemical linker used to attach it to the silica support. mdpi.comphenomenex.com Recent advancements include the development of β-cyclodextrin-silica hybrid monolithic columns and the use of advanced materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) to create novel CD-based stationary phases with enhanced separation efficiency. mdpi.com For example, a bis-triazole-bridged β-CD stationary phase has been developed that demonstrates excellent chiral recognition capabilities for a variety of racemates. mdpi.com These innovations continue to expand the applicability and performance of cyclodextrin-based chromatography.
| Stationary Phase Type | Description | Primary Application(s) |
|---|---|---|
| Native β-CD Bonded Silica | β-cyclodextrin covalently bonded to a silica gel support. springernature.com | Reversed-phase HPLC for enantiomeric separation. springernature.com |
| Derivatized β-CD Bonded Silica | Chemically modified β-CDs (e.g., sulfated, phenylcarbamoylated) bonded to silica. nih.govacs.org | Enhanced chiral recognition and separation of a wider range of compounds in HPLC. acs.org |
| β-CD-Silica Hybrid Monolithic Columns | A single continuous rod of porous silica-CD hybrid material. mdpi.com | High-efficiency separations in capillary chromatography. mdpi.com |
| β-CD MOF/COF Stationary Phases | Cyclodextrins incorporated into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). mdpi.com | HPLC and GC with unique three-dimensional shape recognition capabilities. mdpi.com |
Novel Detection and Multi-component Analysis Methodologies
The formation of inclusion complexes between β-cyclodextrin derivatives and analytes can be exploited to enhance detection and enable multi-component analysis. In liquid chromatography/electrospray-mass spectrometry (LC/ESI-MS), the presence of β-CD has been shown to increase the ion intensities of hydrophobic drug molecules. nih.gov This is attributed to the formation of inclusion complexes, which reduces the non-specific adsorption of the analytes to plastic surfaces in the analytical system. nih.gov
Furthermore, cyclodextrins are instrumental in the study and synthesis of multi-component systems. The addition of auxiliary substances, such as amino acids or water-soluble polymers, can enhance the complexation efficiency between a drug and the cyclodextrin, a strategy used to improve various pharmaceutical properties. mdpi.com In synthetic chemistry, β-cyclodextrin can act as a supramolecular catalyst in aqueous media for multi-component reactions, providing an environmentally friendly approach to synthesizing complex organic molecules. acs.orgacs.org The hydrophobic cavity of the β-CD facilitates the reaction by bringing the substrates together in a favorable orientation. acs.orgacs.org
Environmental Sustainability and Remediation Science
The unique host-guest complexation ability of β-cyclodextrin derivatives makes them highly effective agents for environmental remediation. They can encapsulate a wide range of pollutants, increasing their solubility and bioavailability for degradation, or sequestering them from soil and water.
Sequestration and Detoxification of Organic Pollutants and Heavy Metals
β-Cyclodextrin-based materials are effective at sequestering both organic pollutants and heavy metals from contaminated environments. alfachemic.comjchr.org Insoluble β-CD polymers, often called nanosponges, can efficiently adsorb chlorinated aromatic pesticides like 4-chlorophenoxyacetic acid (4-CPA) from aqueous solutions. mdpi.comresearchgate.net These polymers can be decorated with magnetic nanoparticles (Fe3O4) to facilitate their removal from water after the adsorption process. mdpi.comresearchgate.net
For heavy metal remediation, β-cyclodextrin can be chemically modified to introduce functional groups that chelate metal ions. nih.govmdpi.com Carboxymethyl-β-cyclodextrin (CM-β-CD), for example, has been shown to form stable complexes with various heavy metals, including lead (Pb), cadmium (Cd), and copper (Cu). nih.govnih.govresearchgate.net The stability of these complexes is a key factor in their ability to extract metals from contaminated soil and water. nih.govresearchgate.net This dual functionality allows for the simultaneous removal of mixed organic and inorganic contaminants, a significant challenge in environmental cleanup. nih.gov
| Metal Ion | Log K |
|---|---|
| Pb²⁺ | 5.18 nih.govresearchgate.net |
| Cd²⁺ | ~3.5 - 6.0 nih.gov |
| Cu²⁺ | ~3.5 - 6.0 nih.gov |
| Ni²⁺ | Data not specified |
| Zn²⁺ | Data not specified |
| Ba²⁺ | Data not specified |
| Sr²⁺ | Data not specified |
Water and Soil Decontamination Processes
β-Cyclodextrin derivatives are increasingly used in various decontamination processes for water and soil. Their primary role is to increase the aqueous solubility and mobility of hydrophobic organic pollutants, such as chlorinated solvents and pesticides, thereby enhancing their removal. researchgate.netresearchgate.netacs.org
In a process known as "soil washing," aqueous solutions of cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or methyl-β-cyclodextrin (MCD) are used to flush contaminated soils. researchgate.netacs.orgnih.gov These cyclodextrins form inclusion complexes with pollutants like trichloroethene (TCE), tetrachloroethene (PCE), and hexachlorobenzene (HCB), transferring them from the soil matrix into the aqueous phase for collection and treatment. acs.orgnih.gov Studies have shown that cyclodextrin-enhanced flushing can substantially increase the removal of these residual-phase chlorinated solvents compared to water flushing alone. acs.org
Cyclodextrins also play a crucial role in enhanced bioremediation. By increasing the solubility and bioavailability of otherwise recalcitrant organic pollutants, they make these contaminants more accessible to degrading microorganisms. researchgate.netosf.io This approach has been successfully applied to soils contaminated with petroleum hydrocarbons and other persistent organic pollutants. researchgate.netresearchgate.net Furthermore, β-CD-containing hydrogels have been developed for the adsorption and removal of micropollutants from water, demonstrating potential for reuse over multiple cycles. mdpi.com
| Process | β-CD Derivative | Contaminant(s) | Key Finding |
|---|---|---|---|
| Soil Flushing | Hydroxypropyl-β-CD (HP-β-CD), Methyl-β-CD (MCD) | Trichloroethene (TCE), Tetrachloroethene (PCE) | Significantly enhanced solubilization and mass removal from porous media. acs.org |
| Soil Washing | Methyl-β-CD (MCD) with ethanol | Hexachlorobenzene (HCB) | Synergistic effect on HCB recovery from contaminated soils. nih.gov |
| Enhanced Bioremediation | Hydroxypropyl-β-CD (HP-β-CD) | Benzo[a]pyrene (B[a]P) | Increased bioavailability and mineralization of B[a]P in certain soils. osf.io |
| Water Adsorption | β-CD-Polyacrylamide Hydrogel | Organic Micropollutants (e.g., dyes) | Effective adsorption and reusability for multiple cycles. mdpi.com |
| Water Adsorption | Benzyl chloride β-CD (β-CD-Cl) | Per- and Polyfluoroalkyl Substances (PFAS) | Higher PFAS adsorption compared to other β-CD polymers. mdpi.com |
Air Purification and Volatile Organic Compound Abatement
The unique structure of β-cyclodextrin derivatives makes them highly effective agents for capturing volatile organic compounds (VOCs), which are common air pollutants in industrial and indoor environments. The hydrophobic cavity of the cyclodextrin molecule can encapsulate non-polar VOCs, effectively removing them from the air.
Researchers have developed composite nanofiber membranes for this purpose. One such system involves incorporating β-cyclodextrin into electrospun polyacrylonitrile (PAN) membranes. These composite membranes demonstrate excellent air filtration performance, achieving over 95% efficiency with a relatively low pressure drop of 112 Pa. mbrfilter.comacs.org Studies have shown significant improvements in the adsorption of formaldehyde and xylene by 66% and 73%, respectively, compared to membranes without β-cyclodextrin. mbrfilter.comacs.org
Another approach utilizes polyurethane (PU) nanofiber membranes incorporated with β-CD. These membranes are also effective at capturing VOCs like toluene alongside aerosol filtration. ssu.ac.ir The inclusion of β-cyclodextrin enhances the adsorption capacity for a variety of hazardous and carcinogenic VOCs. ssu.ac.ir Cotton fabrics functionalized with a β-cyclodextrin polymer have also shown significant promise for capturing organic pollutants from contaminated air, making them suitable for respirators and odor-controlling textiles. acs.org The use of aqueous cyclodextrin solutions in traps has been found to double the capture of VOCs compared to water alone, with hydroxypropyl-β-cyclodextrin (HP-β-CD) showing high efficiency due to its greater solubility. nih.gov
The effectiveness of these materials is based on the formation of host-guest complexes, where the VOC molecule (the "guest") is temporarily locked within the cyclodextrin cavity (the "host"). gnest.orggnest.org This interaction reduces the volatility of the VOCs, facilitating their removal from the gaseous phase. gnest.org
Table 1: Performance of β-Cyclodextrin-Based Materials in VOC Adsorption
| Material | Target VOCs | Adsorption Improvement | Key Findings |
|---|---|---|---|
| PAN/β-CD Nanofiber Membrane | Formaldehyde, Xylene | 66% (Formaldehyde), 73% (Xylene) vs. pristine PAN | Filtration efficiency >95% with a low pressure drop. mbrfilter.comacs.org |
| PU/β-CD Nanofiber Membrane | Toluene, other VOCs | Enhanced adsorption capacity | Effective for simultaneous aerosol filtration and VOC capture. ssu.ac.ir |
| β-CD Functionalized Fabric | Styrene, Benzene, Formaldehyde | Adsorption of 18.80 µg/mg (xylene), 14.75 µg/mg (benzene) | Outperforms commercial masks while remaining breathable. researchgate.net |
| Aqueous HP-β-CD Solution | Various VOCs | Two-fold increase in capture vs. water | Higher solubility of HP-β-CD enhances capture efficiency. nih.gov |
Carbon Dioxide Capture and Storage Technologies
Functionalized β-cyclodextrins are emerging as promising materials for carbon capture and storage (CCS) technologies, offering an environmentally friendly alternative to traditional amine-based absorbents. nih.gov The molecular structure of β-CD can be modified to enhance its affinity and capacity for CO2.
One innovative approach involves the thermal activation of β-cyclodextrin to create a porous adsorbent material. This process significantly increases the specific surface area and pore volume, creating a microporous structure that is highly advantageous for CO2 capture. mdpi.com Research has demonstrated that a β-CD derivative activated at 800°C can achieve a CO2 adsorption capacity of 4.2 mmol/g at 0°C and 100 kPa. mdpi.com
Another strategy is the synthesis of amino-functionalized β-cyclodextrin metal-organic frameworks (NH2-β-CD-MOFs). These materials exhibit both chemical and physical adsorption of CO2. The introduction of amino groups dramatically enhances performance; NH2-β-CD-MOF has a CO2 adsorption capacity of 12.3 cm³/g, which is ten times greater than that of the non-functionalized β-CD-MOF. nih.govacs.org Furthermore, these MOFs show outstanding selectivity for CO2 over N2 (with a selectivity ratio of 947.52) and possess good water stability, making them suitable for industrial applications. nih.govacs.org
Functionalized β-cyclodextrins, such as those with imidazole or ammonium groups, can also act as efficient, metal-free catalysts for the chemical fixation of CO2. They catalyze the cycloaddition of CO2 with epoxides to produce valuable cyclic carbonates, with the hydroxyl groups on the β-CD structure playing a synergistic role in the reaction. nih.gov These catalysts are recyclable and operate under mild, solvent-free conditions. nih.gov
Table 2: CO2 Adsorption Capacities of β-Cyclodextrin-Based Materials
| Material | Adsorption Capacity | Selectivity (CO2/N2) | Operating Conditions |
|---|---|---|---|
| Thermally Activated β-CD | 4.2 mmol/g | Not specified | 0°C, 100 kPa |
| NH2-β-CD-MOF | 12.3 cm³/g | 947.52 | 273 K |
| β-CD-MOF (unmodified) | 1.2 cm³/g | Not specified | 273 K |
| Permethylated β-CD (in water) | Kg = 1.2 bar-1 | Not specified | pH 3 |
Advanced Materials and Nanotechnology
The unique chemical structure of β-cyclodextrin and its derivatives serves as a versatile platform for the development of advanced functional materials and nanotechnology applications.
Design and Synthesis of Functionalized Cyclodextrin Polymers, Hydrogels, and Membranes
The numerous hydroxyl groups on the β-cyclodextrin molecule allow for extensive chemical modification, enabling its incorporation into a variety of polymer architectures, including hydrogels and membranes. nih.gov
Polymers: Linear and cross-linked polymers can be synthesized from β-CD. Linear polymers are often prepared by first modifying the cyclodextrin and then polymerizing it with other monomers, a process that minimizes side reactions. nih.gov Cross-linked polymers, while having simpler synthesis, may exhibit poorer mechanical properties. nih.gov These polymers can greatly improve the solubility of poorly water-soluble compounds and are used in controlled-release systems. nih.gov
Hydrogels: β-cyclodextrin can be incorporated into hydrogel networks, acting as either a pendant group or a cross-linker. nih.gov These hydrogels possess porous structures and are widely used in biomedical applications. nih.gov For instance, gelatin-based hydrogels can use β-CD as both a crosslinker and a host molecule to enhance the loading of drugs. rsc.org Functionalizing β-CD with vinyl groups allows it to be polymerized with acrylamide to create robust hydrogels suitable for long-term applications like tissue scaffolds. researchgate.net
Membranes: Composite membranes containing β-cyclodextrin have been developed for filtration and separation processes. As discussed previously, electrospun nanofiber membranes made from polymers like polyacrylonitrile (PAN) and polyurethane (PU) have been functionalized with β-CD to create effective filters for removing volatile organic compounds (VOCs) from the air. mbrfilter.comssu.ac.ir
Self-Healing Materials and Mechanically Interlocked Architectures (e.g., Polyrotaxanes)
The principle of host-guest chemistry inherent to β-cyclodextrin is central to the design of advanced self-healing materials. These materials can autonomously repair damage, enhancing their durability and lifespan. nih.gov
Self-Healing Hydrogels: Self-healing properties are achieved by creating reversible cross-links within a polymer network. This is often done by functionalizing polymer chains with β-cyclodextrin (the host) and a suitable guest molecule, such as adamantane or cholic acid. cyclochem.comresearchgate.netcyclodextrinnews.com When the material is damaged, the host-guest interactions can reform across the interface, repairing the structure. cyclochem.com For example, a hydrogel can be formed by mixing polyallylamine conjugated with monochlorotriazinyl-β-cyclodextrin (MCT-β-CD) and polyallylamine conjugated with 1-adamantanecarboxylic acid. The resulting gel demonstrates self-repairing capabilities due to the reversible nature of the β-CD-adamantane inclusion complex. cyclochem.com
Polyrotaxanes: These are mechanically interlocked molecules where multiple cyclic molecules (like β-CD) are threaded onto a linear polymer chain, capped with bulky stopper groups to prevent dethreading. researchgate.nettib.eu The rings can slide and rotate along the polymer axis. tib.eu This mobility at the molecular level imparts unique properties, such as high elasticity and toughness. When used as cross-linkers in a gel, the sliding motion of the rings can dissipate stress and facilitate the reformation of reversible bonds, significantly accelerating the self-healing process. researchgate.net Polyrotaxanes can be synthesized in one-pot reactions, for example, by threading acetyl-β-cyclodextrin onto poly(ethylene oxide) chains. researchgate.nettib.eu
Development of Cyclodextrin-Incorporated Coatings and 3D-Printed Structures
The functional versatility of β-cyclodextrin derivatives is being extended to surface coatings and advanced manufacturing techniques like 3D printing.
Smart Coatings: β-cyclodextrin-based materials are used to create smart coatings with responsive and functional properties. For instance, self-healing hydrogels based on host-guest interactions can be applied as coatings that are both conductive and capable of repairing damage. cyclodextrinnews.com These coatings have applications in anti-corrosion layers and films for keeping food fresh. nih.gov
3D and 4D Printing: Cyclodextrins are increasingly being explored as a component in inks and filaments for 3D printing, enabling the creation of complex, functional biomedical structures. cyclodextrinnews.com They can be processed using various 3D printing techniques to create nano-scale tunable architectures. cyclodextrinnews.com For example, polypseudorotaxane hydrogels, formed from α-cyclodextrins and polyethylene glycol, have shown good rheological properties for direct ink writing. researchgate.net β-cyclodextrin derivatives have also been used in direct powder extrusion 3D printing to produce personalized pharmaceutical tablets, where the cyclodextrin helps to improve the properties of poorly soluble drugs. nih.gov Furthermore, the stimuli-responsive nature of cyclodextrin-based assemblies allows for the creation of "4D printed" objects that can change shape or function over time in response to environmental triggers like temperature, pH, or humidity. cyclodextrinnews.com
Cyclodextrin-Enhanced Catalytic Systems and Enzyme Mimics
The unique structure of β-cyclodextrin, with its hydrophobic cavity and modifiable exterior, makes it an ideal scaffold for creating artificial enzymes and catalytic systems. researchgate.net These "enzyme mimics" or "nanozymes" aim to replicate the binding and catalytic functions of natural enzymes but with greater stability and robustness. cyclodextrinnews.comacs.org
The cyclodextrin cavity serves as a binding site, similar to the active site of an enzyme, by forming inclusion complexes with substrate molecules. cyclodextrinnews.com The catalytic function is introduced by chemically attaching reactive groups to the cyclodextrin rim.
Examples of Enzyme Mimics:
Dehydrogenase Mimics: By attaching a nicotinamide group to the secondary face of a β-cyclodextrin, researchers have created a mimic of the dehydrogenase enzyme. The nicotinamide acts as the electron transfer agent, while the β-CD cavity provides the hydrophobic reaction environment. researchgate.net
Monooxygenase Mimics: Flavin derivatives have been attached to β-cyclodextrin to create artificial enzymes that catalyze enantioselective sulfoxidation reactions, mimicking monooxygenases. researchgate.net
Other Mimics: By introducing different catalytic moieties, cyclodextrin-based catalysts have been developed that mimic a wide range of enzymes, including oxidases, reductases, esterases, and proteases. cyclodextrinnews.com
Enhanced Catalysis: Beyond creating enzyme mimics, β-cyclodextrin derivatives are used to enhance other catalytic processes. They can act as phase transfer catalysts or as supports for metal nanoparticles, improving reaction rates and selectivity. mdpi.comnih.gov For example, palladium nanoparticles deposited on a β-cyclodextrin-functionalized magnetic support created a highly efficient and recyclable catalyst for the reduction of nitroarenes in water. nih.govacs.org
Nanocomposites and Nanostructured Coatings
Cyclodextrin-based systems, particularly those involving beta-cyclodextrin (β-CD) derivatives like Chl-betacd, are integral to the development of advanced nanocomposites and nanostructured coatings. These materials leverage the unique host-guest chemistry of cyclodextrins to create functional materials with tailored properties. The hydrophobic inner cavity and hydrophilic exterior of the cyclodextrin molecule allow for the encapsulation of various guest molecules, which is a foundational principle in the synthesis of these nanomaterials. mdpi.com
In the formation of nanocomposites, cyclodextrins can serve multiple roles. They can act as dispersing agents, preventing the aggregation of nanoparticles and ensuring their uniform distribution within a matrix. For instance, β-CD has been used as a dispersing agent and a reactive vessel for the growth of nanomaterials in PANI/Au/Beta-cyclodextrin nanocomposites. mdpi.com This results in materials with enhanced optical and electrical properties. researchgate.net Furthermore, cyclodextrins can function as carriers for active compounds within a nanocomposite structure, offering protection and controlled release.
As coating materials, cyclodextrin derivatives contribute to improved biocompatibility and functionality. Research has shown that a simple coating procedure involving beta-cyclodextrin can enhance the biocompatibility of magnetic nanocomposites. nih.gov Such coatings are crucial for biomedical applications where interaction with biological systems is a key consideration. The ability of cyclodextrins to form inclusion complexes allows them to be used in creating "smart" coatings that can respond to specific environmental stimuli to release an encapsulated agent. The nanostructuring of these coatings, often involving layers only a few atomic bond lengths thin, can lead to significant improvements in physical properties like hardness due to the hindrance of dislocation movement. researchgate.net
| Research Focus | Cyclodextrin Role | Resulting Property/Application |
| PANI/Au Nanocomposite | Dispersing agent, reactive container | Enhanced optical/electrical properties, photodetectors mdpi.comresearchgate.net |
| Magnetic Nanocomposites | Coating material | Improved biocompatibility for biomedical use nih.gov |
| Hard Coatings | Component of nanostructure | Increased hardness and wear resistance researchgate.net |
| Drug Delivery Systems | Nanocarrier, stabilizer | Controlled release, enhanced bioavailability frontiersin.orgnih.gov |
Energy Research and Development
The unique molecular structure of cyclodextrins and their derivatives is being harnessed to address challenges in energy research, particularly in the development of more efficient energy storage solutions. cyclodextrinnews.com Their ability to form host-guest complexes and their specific molecular dimensions make them suitable candidates for engineering advanced materials for energy applications.
Enhancements in Energy Storage Devices (e.g., Lithium-Ion Batteries)
In the field of lithium-ion batteries (LIBs), cyclodextrin architectures are being investigated to enhance performance, stability, and efficiency. mdpi.combohrium.comnih.gov The demand for LIBs with high energy and power density has driven research into novel materials for battery components, and cyclodextrins offer a versatile platform for creating advanced organic polymers for this purpose. mdpi.comdntb.gov.ua
One significant application is the use of beta-cyclodextrin (β-CD) and its derivatives as molecular-scale lithium-ion diffusion channels. mdpi.comresearchgate.net The inner cavity of β-CD has a diameter comparable to that of solvated lithium ions, which allows it to selectively facilitate the transport of Li+ ions while potentially hindering the movement of larger solvent molecules. mdpi.comresearchgate.net This can lead to improved kinetics and more stable solid electrolyte interphase (SEI) formation on the anode.
Furthermore, cyclodextrin-based polymers have been developed as effective binders for high-capacity anode materials like silicon, which suffers from drastic volume changes during charging and discharging. mdpi.com A hyperbranched β-cyclodextrin polymer, for example, has been shown to be an efficient multidimensional binder for silicon anodes in lithium rechargeable batteries. mdpi.com Cyclodextrins have also been employed as cross-linking agents in electrode materials. The use of C-β-CD as a cross-linking agent for a one-dimensional Co3O4 nanonet resulted in an anode with a superior rate capacity of 982 mAh/g at a high current density. mdpi.com Other applications include their use in solid electrolytes for solid-state batteries and as separators that ensure adhesion between electrode components. mdpi.comnih.gov
| Component | Role of Cyclodextrin (e.g., this compound) | Observed Enhancement |
| Anode | Binder for Silicon (Si) anodes | Improved cyclability and stability mdpi.com |
| Anode | Cross-linking agent for Co3O4 nanonet | Superior rate capacity (982 mAh/g at 2000 mA/g) mdpi.com |
| Electrolyte | Li+-ion diffusion channel | Enhanced Li+ transport kinetics, stable SEI layer mdpi.comresearchgate.net |
| Cathode | Host for encapsulating iodine molecules | Enhanced cycling performance of iodine-based cathodes mdpi.com |
| General | Supercapacitor core material | Enables operation in extreme low temperatures (-80°C) cyclodextrinnews.com |
Food Science and Agro-Chemical Innovations
Cyclodextrins and their derivatives are widely used in the food and agricultural industries due to their ability to encapsulate molecules, which improves the stability, solubility, and bioavailability of various compounds. nih.govnih.gov They are considered non-toxic and are enzymatically produced from starch, making them suitable for these applications. mdpi.comresearchgate.net
Stabilization and Controlled Release of Agrochemicals (e.g., Pesticides)
The encapsulation of agrochemicals, such as pesticides and herbicides, within a cyclodextrin molecule offers a promising strategy to enhance their efficacy and environmental safety. urfu.ruresearchgate.net This process, known as inclusion complexation, can significantly improve the physicochemical properties of the active ingredients. cyclolab.hu
By forming an inclusion complex, this compound can protect the pesticide from environmental degradation caused by factors like heat and light, thereby increasing its stability. urfu.runih.gov For example, a study involving the pesticide chloramidophos complexed with beta-cyclodextrin demonstrated a significant improvement in thermal stability; the degradation rate of the pesticide was slowed by a factor of 3.6 over a 14-day period. nih.gov This encapsulation also facilitates the controlled and sustained release of the active compound, which can reduce the required dosage, minimize environmental pollution, and prolong the duration of action. researchgate.netfao.org Importantly, this stabilization is often achieved without adversely affecting the bioefficacy of the agrochemical. nih.gov
| Agrochemical | Cyclodextrin Derivative | Key Finding | Reference |
| Chloramidophos (CP) | beta-cyclodextrin (β-CD) | Degradation rate slowed by a factor of 3.6; no adverse effect on bioefficacy. | nih.gov |
| Cyanazine | beta-cyclodextrin (β-CD) | Improved water solubility, thermal stability, and biological activity. | urfu.ru |
| Various Pesticides | β-CD and derivatives | Prevents oxidation and decomposition, improves solubility and bioavailability. | urfu.ruresearchgate.net |
Flavor and Fragrance Encapsulation and Preservation
Flavors and fragrances are often composed of volatile and chemically sensitive compounds. mdpi.comnih.gov Their encapsulation in cyclodextrins is a well-established method to protect them from degradation and control their release. nih.govperfumerflavorist.com The hydrophobic cavity of this compound provides a suitable microenvironment for these lipophilic molecules, shielding them from oxidation, light-induced reactions, and heat, thereby extending the shelf life of food products. mdpi.comresearchgate.net
The process occurs on a molecular basis, where the flavor or fragrance "guest molecule" displaces water from the cyclodextrin cavity, forming a stable inclusion complex. perfumerflavorist.com This complexation reduces the volatility of the encapsulated compound, preventing its loss during processing and storage. researchgate.net Beta-cyclodextrin is frequently used for this purpose due to its cavity size being compatible with many common flavor molecules. researchgate.net Research has demonstrated that β-CD can effectively modify flavor delivery in food systems, such as yogurt, and can be used to capture the complex aroma profile of delicate ingredients like truffles. researchgate.netnih.gov
Food Quality Enhancement and Texture Modification
They also contribute to the stabilization of sensitive nutrients, vitamins, and colorants, protecting them from degradation and ensuring their presence in the final product. mdpi.com This encapsulation can improve the solubility of lipophilic nutrients, potentially increasing their bioavailability. Furthermore, the interaction of cyclodextrins with other food components can influence the texture and rheological properties of food systems, although this is a more complex area of application. By stabilizing emulsions or modifying the interactions between macromolecules, they can contribute to the desired texture and mouthfeel of a product.
Cosmetic Science and Personal Care Formulations
The unique properties of cyclodextrin-based systems, including this compound, have been leveraged in the field of cosmetic science to enhance the efficacy and stability of formulations. The ability of beta-cyclodextrin to form inclusion complexes with lipophilic molecules is particularly valuable for cosmetic applications.
In cosmetic formulations, the stability and solubility of active ingredients are paramount to product performance and shelf-life. Many active cosmetic ingredients, such as vitamins, antioxidants, and fragrances, are hydrophobic and prone to degradation from light, heat, or oxidation. Beta-cyclodextrin can encapsulate these molecules, shielding them from degradative environmental factors and improving their stability. researchgate.net
The complexation of hydrophobic molecules within the beta-cyclodextrin cavity can significantly enhance their water solubility. This is crucial for incorporating oily or poorly soluble active ingredients into aqueous-based cosmetic products like serums, lotions, and toners without the need for high concentrations of solvents or surfactants. For instance, the solubility of cholesterol itself is greatly increased through complexation with beta-cyclodextrin derivatives. This principle extends to other lipophilic cosmetic actives. By forming an inclusion complex, the hydrophobic molecule is carried by the hydrophilic exterior of the cyclodextrin, allowing for better dispersion in water-based formulas. nih.gov
Table 1: Effect of Beta-Cyclodextrin Derivatives on Cholesterol Solubility
| Beta-Cyclodextrin Derivative | Resulting Cholesterol Solubility |
|---|---|
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Significant increase |
| Methyl-β-cyclodextrin (MβCD) | Significant increase |
| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | Moderate increase |
This table is generated based on findings that various beta-cyclodextrin derivatives enhance the solubility of cholesterol.
The delivery of active ingredients to specific layers of the skin is a critical aspect of dermatological and cosmetic formulations. Cyclodextrins can modulate the permeation and delivery of guest molecules in dermal applications. The effect of cyclodextrins on skin permeation is complex and depends on the specific cyclodextrin, the active ingredient, and the formulation.
On one hand, by increasing the solubility of a poorly soluble active ingredient in the vehicle of a topical formulation, beta-cyclodextrin can increase the concentration gradient of the active at the skin surface, which can potentially enhance its penetration. On the other hand, the cyclodextrin molecule itself is large and generally does not penetrate the deeper layers of the skin. When an active ingredient is encapsulated within the cyclodextrin cavity, its release is necessary for skin absorption. If the complex is very stable, it can act as a reservoir on the skin's surface, leading to a controlled or even reduced release of the active ingredient. nih.gov Studies have shown that beta-cyclodextrin can reduce the permeation of certain molecules through the skin, which can be advantageous in creating barrier creams that protect the skin from harmful external substances. nih.gov This modulation allows for the design of formulations that either target the skin surface or provide a sustained release of actives over time.
Specialized Industrial and Scientific Applications
Beyond cosmetics, cyclodextrin-based systems have found utility in various specialized industrial and scientific domains, owing to their versatile molecular recognition capabilities.
In the textile industry, beta-cyclodextrin and its derivatives are used to create "functional textiles" with novel properties. nih.gov A common method involves grafting a reactive derivative of beta-cyclodextrin, such as monochlorotriazinyl-β-cyclodextrin (MCT-β-CD), onto the textile fibers, like cotton or wool. encyclopedia.pubnih.govresearchgate.net This process permanently attaches the cyclodextrin molecules to the fabric via a covalent bond. ekb.eg
Once functionalized, the textile gains the ability to form inclusion complexes with a variety of molecules. The cavities of the immobilized beta-cyclodextrins can capture and store guest molecules, which can then be released over time. This has been used to develop textiles with a range of functions:
Fragrance Release: Fabrics that can be "charged" with fragrances, providing a long-lasting scent. researchgate.net
Antimicrobial Properties: Textiles that incorporate antimicrobial agents, which are slowly released to inhibit bacterial growth. nih.gov
Pollutant Capture: Cotton fabrics functionalized with a beta-cyclodextrin polymer have been shown to capture organic pollutants from both air and water. cornell.edu
The interaction of the functionalized textile with cholesterol-like molecules is also relevant, as these fabrics can be designed to absorb oils and sebum from the skin, enhancing comfort and cleanliness.
Table 2: Applications of MCT-β-CD in Textile Finishing
| Textile Fiber | Functional Property Gained | Reference |
|---|---|---|
| Cotton | Improved Dyeability, Fragrance Release | researchgate.netekb.eg |
| Wool | Enhanced Printability, Antibacterial Activity | nih.gov |
| Cellulose (B213188) Acetate (B1210297) | Improved Dyeability at Lower Temperatures | nih.govencyclopedia.pub |
The detection of chiral molecules is a significant objective in astrobiology, as the presence of a specific enantiomeric excess (an abundance of one chiral form over the other) in extraterrestrial samples could be a potential biosignature. Beta-cyclodextrin is an inherently chiral molecule, as it is constructed from D-glucose units. nih.gov This intrinsic chirality allows it to form diastereomeric complexes with chiral guest molecules, meaning the inclusion complex with one enantiomer will have a different stability and different properties than the complex with the other enantiomer. nih.govnih.gov
This property of chiral recognition is extensively used in analytical chemistry for the separation of enantiomers in techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). nih.govmdpi.com In these applications, beta-cyclodextrin or its derivatives are often used as a chiral stationary phase or a chiral selector in the mobile phase. mdpi.com
In the context of astrobiology, cyclodextrin-based sensors could be developed as analytical tools for the in-situ detection of chiral molecules on other planets or celestial bodies. nih.gov A sensor surface coated with beta-cyclodextrin could selectively bind to one enantiomer of a target amino acid or sugar, for example, generating a detectable signal. The differential binding affinity for the two enantiomers would allow for the determination of any enantiomeric excess in a sample. nih.gov This approach offers a promising method for searching for signs of past or present life beyond Earth.
Compound Names Table
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | Inclusion Complex of Cholesterol and Beta-Cyclodextrin |
| β-CD / betacd | Beta-Cyclodextrin |
| CHL | Cholesterol |
| MCT-β-CD | Monochlorotriazinyl-β-cyclodextrin |
| HP-β-CD | Hydroxypropyl-β-cyclodextrin |
| MβCD | Methyl-β-cyclodextrin |
| SBE-β-CD | Sulfobutyl ether-β-cyclodextrin |
| HPLC | High-Performance Liquid Chromatography |
| CE | Capillary Electrophoresis |
Q & A
Q. How should researchers document negative or inconclusive results in this compound studies?
- Methodological Answer : Publish in dedicated journals (e.g., Journal of Negative Results) or supplementary materials. Detail methodology to prevent redundant efforts. Use failure analysis frameworks to contextualize results within broader hypotheses .
Interdisciplinary and Collaborative Research
Q. What cross-disciplinary approaches can address this compound’s limitations in biomedical applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
